molecular formula C22H23N3O3S B4386604 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B4386604
M. Wt: 409.5 g/mol
InChI Key: IAEZYAHCAAHIKI-UHFFFAOYSA-N
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Description

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonamide group, which is known for its significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions produce amines.

Scientific Research Applications

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in binding to these targets, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-4-7-20(17(3)12-15)25-29(27,28)21-13-19(6-5-16(21)2)22(26)24-14-18-8-10-23-11-9-18/h4-13,25H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZYAHCAAHIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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